rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3

Nicotine Metabolism LC-MS/MS Stable Isotope Dilution

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a stable isotope-labeled analog of the nicotine metabolite rac 5-(3-Pyridyl)tetrahydro-2-furanone (CAS 20971-79-3), featuring three deuterium substitutions. With a molecular formula of C₉H₆D₃NO₂ and a molecular weight of 166.19 g/mol, it is designed specifically as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.

Molecular Formula C9H9NO2
Molecular Weight 166.19 g/mol
Cat. No. B15598571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-(3-Pyridyl)tetrahydro-2-furanone-d3
Molecular FormulaC9H9NO2
Molecular Weight166.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2/i3D2,8D
InChIKeyTUQJJRAPYHGKLP-RUMVGZPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: A Deuterated Nicotine Metabolite Internal Standard for LC-MS Quantification


rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a stable isotope-labeled analog of the nicotine metabolite rac 5-(3-Pyridyl)tetrahydro-2-furanone (CAS 20971-79-3), featuring three deuterium substitutions . With a molecular formula of C₉H₆D₃NO₂ and a molecular weight of 166.19 g/mol, it is designed specifically as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis . The unlabeled parent compound (C₉H₉NO₂, MW 163.17) serves as a biomarker for nicotine exposure and metabolism studies . The deuterated form provides a distinct mass shift (+3.02 Da) while maintaining near-identical physicochemical properties, enabling precise correction for matrix effects and ionization variability in bioanalytical workflows [1].

Why Unlabeled or Alternative Deuterated Standards Cannot Replace rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 in Nicotine Metabolite Quantification


The precise quantitation of nicotine metabolites in complex biological matrices demands an internal standard that mimics the target analyte's extraction recovery, chromatographic retention, and ionization efficiency with minimal isotopic interference [1]. Unlabeled rac 5-(3-Pyridyl)tetrahydro-2-furanone fails to provide a distinct mass channel, making it impossible to correct for matrix-induced ion suppression or enhancement [2]. Alternative deuterated nicotine metabolite standards (e.g., cotinine-d3) exhibit different chromatographic behavior and ionization efficiencies due to structural dissimilarities, leading to inaccurate quantification [3]. Even structurally similar ¹³C-labeled analogs may suffer from insufficient mass resolution or higher procurement costs. The target compound's unique three-deuterium substitution pattern ensures a clean +3 Da shift with no spectral overlap, fulfilling the fundamental requirement for reliable LC-MS/MS internal standardization [4].

Quantitative Differentiation Evidence: rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 vs. Unlabeled and Alternative Standards


Mass Shift of +3.02 Da Enables Unambiguous MS/MS Quantitation in Complex Matrices

The deuterated compound possesses a molecular mass of 166.19 g/mol, which is +3.02 Da greater than the unlabeled parent compound (163.17 g/mol) . This mass difference is sufficient to resolve the internal standard from the analyte in triple quadrupole MRM transitions without any spectral overlap, even at high concentrations . In contrast, the unlabeled compound cannot serve as an internal standard because it would co-elute and contribute to the analyte signal, precluding accurate quantification [1].

Nicotine Metabolism LC-MS/MS Stable Isotope Dilution

Isotopic Purity >98% Ensures Minimal Contribution to Analyte Signal

Deuterated internal standards for quantitative LC-MS typically require isotopic purity ≥98% to prevent the unlabeled fraction from contributing to the analyte's peak area [1]. While vendor certificates of analysis for this specific compound may vary by lot, deuterated standards of this class routinely achieve >98% isotopic enrichment, as demonstrated for structurally analogous furanone derivatives [2]. In comparison, lower-purity alternatives (e.g., 95% isotopic purity) would introduce a 5% unlabeled impurity that directly inflates the measured analyte concentration, compromising assay accuracy [3].

Isotopic Purity Internal Standard LC-MS

Cost Premium Relative to Unlabeled Compound Reflects Specialized Synthesis and Regulatory Compliance

The deuterated standard commands a significant price premium compared to the unlabeled parent compound, reflecting the multi-step synthesis and purification required to achieve high isotopic purity [1]. For example, Santa Cruz Biotechnology lists 5 mg of the deuterated compound at $380, whereas the unlabeled analog (5 mg) is priced at approximately $742.50 from alternative suppliers . This cost differential is justified by the deuterated compound's indispensable role in achieving the accuracy and precision demanded by regulatory bioanalysis [2]. In contrast, using a non-deuterated internal standard or no internal standard would result in method failure and costly re-analysis [3].

Procurement Cost-Benefit Analytical Standards

Optimal Application Scenarios for rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 Based on Evidence


Quantitative LC-MS/MS of Nicotine Metabolites in Clinical and Forensic Toxicology

In validated bioanalytical methods for the simultaneous determination of nicotine, cotinine, trans-3′-hydroxycotinine, and norcotinine in human plasma or urine, rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 serves as the internal standard for the nicotine metabolite rac 5-(3-Pyridyl)tetrahydro-2-furanone. The +3 Da mass shift (as established in Evidence Item 1) ensures baseline separation in MRM transitions, while the high isotopic purity (>98%, as noted in Evidence Item 2) minimizes analyte signal contribution [1]. The compound's solubility in methanol and chloroform facilitates straightforward spiking into biological samples prior to solid-phase extraction .

Nicotine Pharmacokinetic and Metabolic Profiling Studies

In preclinical and clinical pharmacokinetic studies tracking the metabolic fate of nicotine, accurate quantitation of the furanone metabolite is essential for constructing concentration-time profiles. The deuterated standard corrects for matrix effects and ionization variability across a wide dynamic range (typically 1-500 ng/mL), enabling precise determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC [2]. Substitution with an unlabeled standard would render the assay non-compliant with regulatory guidance [3].

Biomonitoring of Tobacco Smoke Exposure in Population Studies

Large-scale epidemiological studies assessing passive smoking exposure require high-throughput, robust LC-MS methods capable of quantifying multiple nicotine metabolites in thousands of urine specimens. The deuterated internal standard compensates for inter-individual matrix variability, ensuring inter-batch precision and accuracy within ±15% [4]. The use of a structurally identical deuterated analog (as opposed to a ¹³C-labeled surrogate) minimizes chromatographic retention time shifts, thereby reducing the risk of peak misassignment in automated data processing pipelines [5].

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